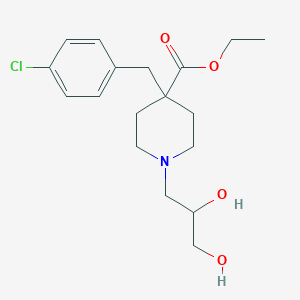
ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate, also known as AG-1478, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth, proliferation, and differentiation.
科学研究应用
Ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been widely used in scientific research as a tool to study the role of EGFR in various biological processes. This compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has also been used to study the effects of EGFR inhibition on wound healing, angiogenesis, and neuronal survival. Additionally, ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been used in the development of diagnostic assays for EGFR mutations in cancer patients.
作用机制
Ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate acts as a competitive inhibitor of the ATP-binding site of EGFR, which prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of cell growth and induction of apoptosis in cancer cells that overexpress EGFR. ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been shown to have high selectivity for EGFR compared to other receptor tyrosine kinases, which makes it a valuable tool for studying EGFR signaling pathways.
Biochemical and Physiological Effects:
ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate inhibits the activation of EGFR and downstream signaling pathways such as MAPK and Akt, leading to cell cycle arrest and apoptosis. In non-cancer cells, ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been shown to inhibit the migration and proliferation of keratinocytes and fibroblasts, which are involved in wound healing and tissue regeneration. Additionally, ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been shown to protect neurons from oxidative stress-induced apoptosis, suggesting a potential therapeutic application in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling pathways without affecting other receptor tyrosine kinases. Additionally, ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been extensively studied and characterized, making it a reliable tool for scientific research. However, one limitation of using ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate is its low solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate in scientific research. One potential application is in the development of combination therapies for cancer treatment, where ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate could be used in combination with other targeted therapies to enhance their efficacy. Additionally, ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate could be used to study the role of EGFR in other biological processes such as immune regulation and metabolism. Finally, the development of more potent and selective EGFR inhibitors based on the structure of ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate could lead to the development of novel therapeutic agents for cancer and other diseases.
合成方法
The synthesis of ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate involves several steps, starting with the reaction of 4-chlorobenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2,3-dihydroxypropyl bromide to yield ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate. The purity and yield of ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate can be optimized by using various purification techniques such as recrystallization and column chromatography.
属性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(2,3-dihydroxypropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4/c1-2-24-17(23)18(11-14-3-5-15(19)6-4-14)7-9-20(10-8-18)12-16(22)13-21/h3-6,16,21-22H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMRBHZWFIOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(CO)O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6044362.png)
![methyl 5-{1-[(4-methoxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6044375.png)
![2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6044376.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)

![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6044404.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6044417.png)
![2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B6044418.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6044434.png)
![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)
![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)